MP-513 (hydrobromide hydrate)
Description
Nomenclature and Synonyms: MP-513 (hydrobromide hydrate), Tenelia
The compound is identified through various names and codes in scientific literature and databases. Its primary research code is MP-513, often specified as MP-513 (hydrobromide hydrate) to denote its specific salt form. invivochem.comchemicalbook.commedchemexpress.com Commercially, it is known by the trade name Tenelia. invivochem.comwikipedia.org The systematic IUPAC name for the base molecule is {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanone. wikipedia.orgchicochem.com
Below is a table summarizing the key identifiers for Teneligliptin (B1682743).
| Identifier | Value |
| Chemical Name | Teneligliptin hydrobromide hydrate (B1144303) |
| Synonyms | MP-513 (hydrobromide hydrate), Tenelia |
| CAS Number | 760937-92-6 (for Teneligliptin) wikipedia.orgabmole.com |
| Molecular Formula | C22H30N6OS wikipedia.orgchicochem.com |
| Molecular Weight | 426.58 g/mol (for Teneligliptin) wikipedia.orgabmole.com |
Overview of Dipeptidyl Peptidase-4 (DPP-4) Inhibition Research
MP-513 belongs to a class of compounds known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. wikipedia.orgwikipedia.org Research into DPP-4 inhibition is a cornerstone of modern metabolic studies. DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). diabetesjournals.orgfrontiersin.org These hormones play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. wikipedia.orgdrugbank.com
The fundamental mechanism of DPP-4 inhibitors is to block the action of the DPP-4 enzyme. diabetes.org.uk This blockage prevents the breakdown of incretins, leading to higher active levels of GLP-1 and GIP. diabetesjournals.orgjptcp.com The elevated incretin levels enhance the body's natural ability to regulate blood glucose. wikipedia.orgdrugbank.com This mechanism has been a focal point of research for developing therapies for type 2 diabetes mellitus. jptcp.comnih.gov Teneligliptin is a potent and competitive inhibitor of DPP-4, with studies showing low IC50 values, indicating strong inhibitory activity against the enzyme. medchemexpress.comabmole.comselleckchem.com
Positioning within Contemporary Metabolic Research Paradigms
Teneligliptin hydrobromide hydrate is situated within a significant paradigm of metabolic research that extends beyond simple glucose control. mdpi.com Contemporary research explores the pleiotropic effects of DPP-4 inhibitors, investigating their potential impacts on various aspects of metabolic syndrome. rjdnmd.orgtandfonline.com
Research has indicated that Teneligliptin possesses a unique "J-shaped" or "anchor-locked" structure, which contributes to its potent and sustained inhibition of the DPP-4 enzyme. wikipedia.orgd-nb.info This structural feature distinguishes it from other DPP-4 inhibitors and is a subject of ongoing research. d-nb.info
Studies have begun to explore the effects of Teneligliptin on factors associated with metabolic syndrome beyond its primary indication. For instance, preclinical studies in animal models have investigated its effects on body weight and lipid profiles. tandfonline.com Some research suggests that by conserving endogenous incretins, Teneligliptin may play a role in ameliorating aspects of metabolic syndrome in certain models. rjdnmd.orgrjdnmd.org Furthermore, its potential antioxidative and endothelial protective effects are areas of active investigation, suggesting a broader role in cardiovascular health research. d-nb.info These lines of inquiry position Teneligliptin as a tool for understanding the complex interplay of metabolic pathways and exploring novel therapeutic strategies. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H38N6OS |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
methane;[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6OS.2CH4/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;2*1H4/t19-,20-;;/m0../s1 |
InChI Key |
IQLZJUQSGGTWJW-TULUPMBKSA-N |
Isomeric SMILES |
C.C.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Canonical SMILES |
C.C.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Teneligliptin Hydrobromide Hydrate
Direct Enzyme Inhibition and Selectivity Profiles
Teneligliptin's therapeutic effects are a direct result of its interaction with the DPP-4 enzyme and its high selectivity over other related proteases.
Teneligliptin (B1682743) demonstrates potent, concentration-dependent inhibition of DPP-4 from both human and rodent sources. ajantapharma.com.ph In vitro studies have established its half-maximal inhibitory concentrations (IC50) in the nanomolar range, indicating a high affinity for the enzyme. The IC50 value for teneligliptin against recombinant human DPP-4 (rhDPP-4) has been reported as 0.889 nM. nih.gov When tested against DPP-4 in plasma, the IC50 values were 1.75 nM for human plasma and 1.35 nM for rat plasma. ajantapharma.com.phnih.gov Other studies have reported IC50 values of approximately 0.37 nM for human DPP-4 and 0.29 nM for rat DPP-4. scirp.org Furthermore, teneligliptin was shown to inhibit the degradation of the primary DPP-4 substrate, glucagon-like peptide-1 (GLP-1), with an IC50 of 2.92 nM in rat plasma. scirp.org
| Enzyme Source | IC50 (nM) | Reference |
|---|---|---|
| Recombinant Human DPP-4 (rhDPP-4) | 0.889 | nih.gov |
| Human Plasma DPP-4 | 1.75 | ajantapharma.com.phnih.gov |
| Rat Plasma DPP-4 | 1.35 | nih.gov |
| Human DPP-4 | ~0.37 | scirp.org |
| Rat DPP-4 | ~0.29 | scirp.org |
| GLP-1 Degradation (in rat plasma) | 2.92 | scirp.org |
Enzyme kinetic studies have characterized teneligliptin as a competitive inhibitor of the DPP-4 enzyme. selleckchem.com In these analyses, teneligliptin competes with the substrate for binding to the active site of DPP-4. This mode of inhibition was confirmed in a study where the residual sum of squares for a competitive inhibition model (0.162) was lower than that for a non-competitive model (0.192), indicating a better fit for competitive inhibition. The inhibition constant (Ki) for teneligliptin against rhDPP-4 was determined to be 0.406 nM. The study also reported a Michaelis constant (Km) of 24 µM and a maximum reaction velocity (Vmax) of 6.06 nmol/min under the assay conditions.
A critical feature of teneligliptin is its high selectivity for DPP-4 over other closely related dipeptidases, such as DPP-2, DPP-8, and DPP-9. This selectivity is important for minimizing potential off-target effects. Teneligliptin exhibits significantly lower potency against these related enzymes. For instance, the IC50 values for teneligliptin against DPP-8 and DPP-9 were reported to be 189 nM and 150 nM, respectively. nih.gov This makes teneligliptin over 160-fold more selective for DPP-4 compared to DPP-8 and DPP-9. nih.gov Other research indicates even higher selectivity, with teneligliptin being 703-fold more selective for DPP-4 over DPP-8 and 1460-fold more selective over DPP-9. scirp.org The drug is also noted to be much more selective for DPP-4 than for DPP-2. This high degree of selectivity is attributed to the unique "anchor-lock domain" in teneligliptin's structure, which interacts strongly with the S2 extensive subsite of the DPP-4 enzyme. scirp.org
| Enzyme | IC50 (nM) | Selectivity vs. DPP-4 (fold) | Reference |
|---|---|---|---|
| DPP-4 (recombinant human) | 0.889 | - | nih.gov |
| DPP-8 | 189 | >160 | nih.gov |
| DPP-9 | 150 | >160 | nih.gov |
Competitive Inhibition Characteristics against DPP-4
Regulation of Incretin (B1656795) Hormone Homeostasis
By inhibiting DPP-4, teneligliptin prevents the rapid degradation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing their physiological functions. patsnap.com
Teneligliptin effectively suppresses the degradation of GLP-1, leading to increased plasma concentrations of the active form of this hormone. ajantapharma.com.ph The inhibition of DPP-4 by teneligliptin prolongs the half-life of endogenous GLP-1, enhancing its insulinotropic and glucagonostatic effects. scirp.org Studies have shown that once-daily administration of teneligliptin significantly increases plasma GLP-1 levels after meals. ajantapharma.com.ph In hyperglycemic conditions, long-term treatment with teneligliptin has been shown to reduce DPP-4 levels and activity in human umbilical vein endothelial cells (HUVECs), which enhances the beneficial effects of GLP-1 on the vasculature.
Similar to its effect on GLP-1, teneligliptin also increases the bioavailability of GIP. patsnap.com GIP is another key incretin hormone that is rapidly inactivated by DPP-4. scirp.org By inhibiting this enzyme, teneligliptin ensures that active GIP levels remain elevated, particularly after a meal. Research has demonstrated that administration of teneligliptin results in significant elevations of postprandial active GIP levels. scirp.org This increase in GIP contributes to the glucose-dependent stimulation of insulin (B600854) secretion. It has also been reported that the teneligliptin-mediated increase in GIP may play a role in preventing hypoglycemia by raising glucagon (B607659) levels in a hypoglycemic state. oatext.com
Modulatory Effects on Glucagon-Like Peptide-1 (GLP-1) Stability and Bioavailability
Intracellular Signaling Cascades and Transcriptional Regulation
Teneligliptin's mechanisms of action extend to the core of cellular signaling, influencing key kinases, deacetylases, and transcription factors involved in cellular homeostasis and pathology.
Teneligliptin has been shown to activate Adenosine Monophosphate-Activated Protein Kinase (AMPK), a critical cellular energy sensor that maintains metabolic homeostasis. nih.gov In primary mouse cardiomyocytes subjected to high glucose (HG) conditions, treatment with teneligliptin at concentrations of 2.5 and 5 µM for 24 hours significantly increased the levels of phosphorylated AMPK (p-AMPK), the activated form of the kinase. nih.govnih.gov This effect reversed the suppression of AMPK signaling typically induced by high glucose. nih.govsci-hub.se The activation of AMPK is a pivotal mechanism underlying the cardioprotective effects of teneligliptin, as blocking AMPK signaling with a specific inhibitor was found to abolish these protective benefits. nih.gov The activation of AMPK by teneligliptin is considered a key pathway through which it exerts beneficial effects, such as the inhibition of the NLRP3 inflammasome and protection against cellular damage in cardiomyocytes. nih.govnih.gov
Table 1: Research Findings on Teneligliptin and AMPK Phosphorylation
| Cell Type | Condition | Treatment | Observed Effect | Citation |
| Primary Mouse Cardiomyocytes | High Glucose (30 mmol/L) | Teneligliptin (2.5 µM, 5 µM) | Increased phosphorylation of AMPK. | medchemexpress.comnih.gov |
| Cardiomyocytes | High Glucose (HG) | Teneligliptin | Increased levels of phosphorylated (activated) AMPK. | nih.gov |
| Hepatocytes (in vivo) | Non-alcoholic fatty liver disease (NAFLD) model mice | Teneligliptin | Attenuated lipogenesis by activating AMPK. | selleckchem.com |
Teneligliptin plays a significant role in the activation of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in cellular stress resistance and mitochondrial function. sci-hub.senih.gov In pancreatic beta cells (INS-1 and human 1.1B4 cells) exposed to high glucose or hydrogen peroxide, treatment with 3 µM teneligliptin enhanced SIRT1 protein levels and activity. sci-hub.sesci-hub.se This activation is critical for its protective effects against glucotoxicity. nih.gov Activated SIRT1, in turn, influences downstream deacetylation pathways. For instance, it prevents the high glucose-induced acetylation of Peroxiredoxin-3 (PRDX3) via SIRT3, which strengthens mitochondrial antioxidant defenses and prevents mitochondrial dysfunction. sci-hub.senih.gove-dmj.org The inhibition of SIRT1 activity was shown to reverse the protective effects of teneligliptin on beta-cell survival, highlighting the central role of the SIRT1 pathway in its mechanism of action. sci-hub.se
Table 2: Research Findings on Teneligliptin and SIRT1 Activation
| Cell Type | Condition | Treatment | Observed Effect | Citation |
| INS-1 cells, Human 1.1B4 beta cells | High Glucose (30mM), H2O2 (100uM) | Teneligliptin (3 µM) | Enhanced SIRT1 protein levels and activity. | sci-hub.sesci-hub.se |
| Human 1.1b4 beta cells | High Glucose | Teneligliptin | Increased SIRT1 activity. | medchemexpress.com |
| Pancreatic β-cells | High Glucose | Teneligliptin | Strengthened mitochondrial antioxidant defense via SIRT1-mediated SIRT3-PRDX3 activation. | nih.gov |
The activation of SIRT1 by teneligliptin is mediated through the regulation of Ubiquitin-Specific Protease 22 (USP22), a deubiquitinase that stabilizes SIRT1. nih.gove-dmj.org Under conditions of high glucose or oxidative stress, USP22 expression is typically decreased. sci-hub.semdpi.com However, treatment with teneligliptin (3 µM) prevents this downregulation in both INS-1 and human 1.1b4 beta cells, leading to increased USP22 protein levels. sci-hub.sesci-hub.se By preventing the degradation of USP22, teneligliptin enhances the stability and, consequently, the activity of SIRT1. sci-hub.senih.gov This USP22-mediated SIRT1 activation is a key mechanism by which teneligliptin confers protection against beta-cell dysfunction and apoptosis induced by glucotoxicity. e-dmj.orgmdpi.com
Table 3: Research Findings on Teneligliptin and USP22 Expression
| Cell Type | Condition | Treatment | Observed Effect | Citation |
| INS-1 cells | High Glucose (30mM), H2O2 (100uM) | Teneligliptin (3 µM) | Increased USP22 protein levels, preventing its downregulation. | sci-hub.se |
| Human 1.1b4 beta cells | H2O2 | Teneligliptin | Increased the protein level of USP22. | sci-hub.se |
| Pancreatic β-cells | Hyperglycemia | Teneligliptin | Overcame the reduction in USP22 expression. | mdpi.com |
Teneligliptin has been demonstrated to inhibit the activity of p38 Mitogen-Activated Protein Kinase (p38MAPK), a key signaling molecule involved in cellular stress responses and inflammation. sci-hub.seresearchgate.net In pancreatic beta cells (INS-1 and human 1.1b4) subjected to high glucose or hydrogen peroxide, p38MAPK is activated. sci-hub.sesci-hub.se Treatment with teneligliptin (3 µM) was shown to reduce this activation. sci-hub.sesci-hub.se The inhibition of p38MAPK appears to be an upstream event that regulates the USP22-SIRT1 axis, as p38MAPK activation is known to negatively regulate USP22 expression. sci-hub.semdpi.comresearchgate.net Therefore, by inhibiting p38MAPK, teneligliptin prevents the downstream degradation of USP22 and SIRT1, thereby protecting pancreatic beta cells from glucotoxicity-induced dysfunction and apoptosis. sci-hub.sesci-hub.se
Table 4: Research Findings on Teneligliptin and p38MAPK Inhibition
| Cell Type | Condition | Treatment | Observed Effect | Citation |
| INS-1 cells | High Glucose (30mM), H2O2 (100uM) | Teneligliptin (3 µM) | Reduced p38MAPK activation. | sci-hub.se |
| Human 1.1b4 beta cells | H2O2 | Teneligliptin (3 µM) | Decreased p38MAPK activation. | medchemexpress.comsci-hub.se |
| HeLa cells | Not specified | Inhibition of p38MAPK | Significantly increased USP22 expression. | researchgate.net |
Teneligliptin modulates the expression of Early Growth Response Protein 1 (Egr-1), a transcription factor that plays a role in inflammation and vascular adhesion. sci-hub.senih.gov In studies using rat cardiac microvascular endothelial cells (CMECs) subjected to hypoxia/reoxygenation (H/R) injury, a condition that normally increases Egr-1 expression, teneligliptin demonstrated an inhibitory effect. sci-hub.senih.gov Pretreatment with teneligliptin at concentrations of 1 and 3 µM for 12 hours significantly suppressed the H/R-induced expression of Egr-1 at both the mRNA and protein levels. medchemexpress.comsci-hub.se This inhibition of Egr-1 is a key mechanism behind teneligliptin's ability to suppress the production of inflammatory cytokines and vascular adhesion molecules, thereby protecting endothelial cells from injury. sci-hub.senih.gov
Table 5: Research Findings on Teneligliptin and Egr-1 Expression
| Cell Type | Condition | Treatment | Observed Effect | Citation |
| Rat Cardiac Microvascular Endothelial Cells (CMECs) | Hypoxia/Reoxygenation (H/R) | Teneligliptin (1 µM, 3 µM) | Inhibited H/R-induced expression of Egr-1 protein and mRNA. | sci-hub.se |
| Rat Cardiac Microvascular Endothelial Cells (CMECs) | Hypoxia/Reoxygenation (H/R) | Teneligliptin (1 µM, 3 µM) | Suppressed transcriptional factor Egr-1 expression. | medchemexpress.comnih.gov |
Teneligliptin has been shown to upregulate the expression of Heme Oxygenase-1 (HMOX1), an enzyme with potent antioxidant properties. selleckchem.comresearchgate.net In Human Umbilical Vein Endothelial Cells (HUVECs) exposed to chronic high glucose (25 mmol/L) for 21 days, treatment with teneligliptin at concentrations ranging from 0.1 to 3.0 µmol/L resulted in an increased gene expression of HMOX1. selleckchem.comselleckchem.comresearchgate.netinvivochem.com This upregulation is a key component of the antioxidant response initiated by teneligliptin in endothelial cells, contributing to the reduction of reactive oxygen species (ROS) levels and protection against hyperglycemia-induced stress. selleckchem.comselleckchem.com This effect is part of a broader induction of Nrf2-target antioxidant genes promoted by the compound. researchgate.net
Table 6: Research Findings on Teneligliptin and HMOX1 Expression
| Cell Type | Condition | Treatment | Observed Effect | Citation |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (25 mmol/L) for 21 days | Teneligliptin (0.1, 1.0, 3.0 µmol/L) | Increased HMOX1 gene expression. | selleckchem.comselleckchem.comresearchgate.net |
| Endothelial Cells | Hyperglycemia | GLP-1 (downstream of Teneligliptin's effect) | Induces expression of antioxidant enzymes like HMOX1. | nih.gov |
Cellular Organelle Dysfunction Mitigation
Amelioration of High Glucose-Induced Mitochondrial Dysfunction
High glucose levels can induce mitochondrial dysfunction, a key factor in the development of diabetic complications. scienceopen.com Teneligliptin has demonstrated protective effects against this damage. medchemexpress.com In human 1.1b4 beta cells, teneligliptin at a concentration of 3 μM for 3 hours was shown to inhibit high glucose-induced mitochondrial dysfunction through the activation of SIRT1. medchemexpress.com Furthermore, in rat cardiac microvascular endothelial cells, teneligliptin was found to relieve the reduction in mitochondrial membrane potential caused by hypoxia/reoxygenation. sci-hub.seresearchgate.net
Studies have shown that teneligliptin enhances mitochondrial antioxidant defenses. e-dmj.org It achieves this by promoting the deacetylation of peroxiredoxin 3 (PRDX3) mediated by SIRT3, which in turn inhibits the hyperoxidation of PRDX3. e-dmj.org This mechanism helps to reduce mitochondrial hydrogen peroxide production. e-dmj.orgnih.gov By improving mitochondrial health, teneligliptin helps to suppress the generation of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome. nih.gov
| Cell Type | Condition | Teneligliptin Concentration | Duration | Key Finding on Mitochondrial Function | Reference |
| Human 1.1b4 beta cells | High glucose | 3 μM | 3 h | Inhibited mitochondrial dysfunction via SIRT1 activation. | medchemexpress.com |
| INS-1 cells | High glucose and H2O2 | 3 μM | 3 h | Prevented mitochondrial dysfunction. | medchemexpress.com |
| Rat cardiac microvascular endothelial cells | Hypoxia/Reoxygenation | 1.0 and 3.0 μM | 12 h | Relieved the reduction in mitochondrial membrane potential. | sci-hub.se |
Protective Effects against Beta-Cell Apoptosis
Teneligliptin has been shown to exert protective effects against pancreatic beta-cell apoptosis, a hallmark of type 2 diabetes. nih.gov In INS-1 cells, treatment with 3 μM teneligliptin for 3 hours inhibited high glucose-induced beta-cell apoptosis. medchemexpress.com This protective mechanism is linked to its ability to mitigate mitochondrial dysfunction and reduce oxidative stress. e-dmj.orgnih.gov
The preservation of beta-cell function is also supported by findings that teneligliptin can promote cell proliferation and reduce apoptosis under stressful conditions. researchgate.net By preventing beta-cell death, teneligliptin helps to maintain insulin secretion capacity. scirp.org The mechanism involves the inhibition of mitochondrial PRDX3, leading to a decrease in mitochondrial hydrogen peroxide production and thereby preventing apoptosis. e-dmj.orgnih.gov
Immunomodulatory and Inflammatory Pathway Interventions
Teneligliptin has demonstrated significant immunomodulatory and anti-inflammatory properties. nih.govmdpi.com These effects are crucial in mitigating the chronic low-grade inflammation associated with diabetes and its complications. nih.gov
Suppression of NOD-Like Receptor Family Pyrin Domain Containing 3 (NLRP3) Inflammasome Activation
A key mechanism of teneligliptin's anti-inflammatory action is the suppression of the NOD-Like Receptor Family Pyrin Domain Containing 3 (NLRP3) inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system and inflammatory signaling. nih.govresearchgate.net Its activation leads to the release of pro-inflammatory cytokines such as IL-1β and IL-18. nih.gov
In primary mouse cardiomyocytes treated with high glucose, teneligliptin (at concentrations of 2.5 and 5 µM for 24 hours) prevented the activation of the NLRP3 inflammasome. medchemexpress.comresearchgate.netnih.gov This was evidenced by the reduced expression of NLRP3 and caspase-1. researchgate.netnih.gov The inhibition of the NLRP3 inflammasome by teneligliptin is mediated, at least in part, by the activation of the AMPK signaling pathway. nih.gov By suppressing NLRP3 activation, teneligliptin reduces the release of inflammatory cytokines, thereby protecting against tissue damage. nih.govnih.gov
| Cell/Animal Model | Condition | Teneligliptin Concentration/Dose | Duration | Key Finding on NLRP3 Inflammasome | Reference |
| Primary mouse cardiomyocytes | High glucose (30 mmol/L) | 2.5 and 5 µM | 24 h | Inhibited activation of NLRP3 and caspase-1. | researchgate.netnih.gov |
| Diabetic mice | Diabetes | Not specified | Not specified | Inhibited NLRP3 inflammasome activation and IL-1β release. | nih.gov |
Reduction of Reactive Oxygen Species (ROS) Generation
Teneligliptin effectively reduces the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cell structures. researchgate.netnih.gov In various cell types, teneligliptin has been shown to suppress ROS production induced by different stressors.
For example, in rat cardiac microvascular endothelial cells subjected to hypoxia/reoxygenation, teneligliptin at concentrations of 1-3 μM for 12 hours suppressed ROS production. medchemexpress.comsci-hub.se Similarly, in dental pulp cells treated with lipopolysaccharide (LPS), teneligliptin (2.5-5 μM) was resistant to LPS-induced ROS generation. nih.gov This reduction in oxidative stress is a key component of its protective effects. researchgate.net
The mechanisms underlying ROS reduction by teneligliptin include the enhancement of mitochondrial function and the activation of antioxidant defenses. nih.gove-dmj.org Specifically, teneligliptin has been found to increase the levels of glutathione, a major cellular antioxidant. sci-hub.senih.gov By reducing ROS levels, teneligliptin helps to mitigate cellular damage and inflammation. researchgate.net
Attenuation of Vascular Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) Expression
Teneligliptin hydrobromide hydrate (B1144303) has been investigated for its potential to modulate the expression of key adhesion molecules involved in vascular inflammation, namely Vascular Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). These molecules are expressed on the surface of endothelial cells and play a critical role in the recruitment and attachment of leukocytes to the vessel wall, a key process in the development of atherosclerosis and other vascular complications.
Research indicates that teneligliptin can suppress the expression of these adhesion molecules, thereby potentially exerting a protective effect on the vasculature. sci-hub.senih.gov One of the proposed mechanisms for this action involves the inhibition of the transcriptional factor Egr-1, which is known to regulate the production of cytokines and vascular adhesion molecules. sci-hub.senih.gov
In a study involving rat cardiac microvascular endothelial cells (CMECs) subjected to hypoxia/reoxygenation (H/R), a model for ischemia/reperfusion injury, pretreatment with teneligliptin was shown to suppress the H/R-induced production of ICAM-1. sci-hub.senih.gov This effect was observed at both the mRNA and protein levels. sci-hub.se The reduction in ICAM-1 expression was associated with a decrease in the adhesion of monocytes to the endothelial cells. sci-hub.se
Another study conducted on human umbilical vein endothelial cells (HUVECs) under high-glucose conditions demonstrated that teneligliptin, but not sitagliptin (B1680988), attenuated the increase in VCAM-1 and ICAM-1 mRNA expression. nih.gov This suggests a specific protective effect of teneligliptin on the endothelium in a hyperglycemic environment. nih.gov
However, the effects of teneligliptin on VCAM-1 and ICAM-1 expression may be dependent on the duration of treatment and the specific patient population. A case-control study in type 2 diabetes patients with chronic kidney disease did not find a significant decrease in the expression of ICAM-1/VCAM-1 after 24 weeks of treatment with either teneligliptin or sitagliptin. nih.govresearchgate.net The authors of that study suggested that longer-term clinical trials may be necessary to verify the effect of teneligliptin on the expression of these adhesion molecules in this patient group. nih.govresearchgate.net
The table below summarizes the findings from a preclinical study on the effect of teneligliptin on ICAM-1 expression in rat cardiac microvascular endothelial cells under hypoxia/reoxygenation conditions. sci-hub.se
| Treatment Group | ICAM-1 mRNA Expression (Fold Change) | ICAM-1 Protein Expression (Relative Units) |
| Control | ~1.0 | ~1.0 |
| Hypoxia/Reoxygenation (H/R) | ~5.5 | ~5.0 |
| H/R + Teneligliptin (1 µM) | ~2.5 | Not specified in text |
| H/R + Teneligliptin (3 µM) | ~1.8 | Not specified in text |
The following table presents the results from a study on the effect of teneligliptin on VCAM-1 and ICAM-1 mRNA expression in human umbilical vein endothelial cells (HUVECs) under high glucose (HG) conditions. nih.gov
| Treatment Group | VCAM-1 mRNA Expression (Fold Change vs. Normal Glucose) | ICAM-1 mRNA Expression (Fold Change vs. Normal Glucose) |
| High Glucose (HG) | Increased | Increased |
| HG + Teneligliptin | Decreased | Not specified in text |
| HG + Sitagliptin | No significant effect | No significant effect |
The modulation of VCAM-1 and ICAM-1 expression by teneligliptin appears to be part of its broader anti-inflammatory and vasoprotective effects. researchgate.netrsc.org By reducing the expression of these adhesion molecules, teneligliptin may help to inhibit the inflammatory cascade at an early stage, thereby contributing to the prevention of vascular complications. sci-hub.senih.gov
Preclinical Pharmacological Research on Teneligliptin Hydrobromide Hydrate
In Vitro Pharmacological Characterization
In vitro studies are crucial for determining a drug's direct effects on enzymes and cells. For teneligliptin (B1682743), these studies have established its potency, selectivity, and cellular mechanisms of action.
Teneligliptin demonstrates potent and competitive inhibition of the DPP-4 enzyme across different species. abmole.com Laboratory studies have quantified this inhibitory activity, commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity.
Teneligliptin exhibits low nanomolar IC50 values for both human and rat DPP-4, indicating high potency. medchemexpress.comcaymanchem.commedchemexpress.com Specifically, the IC50 for human recombinant DPP-4 has been reported to be approximately 0.889 nmol/L, while for human plasma DPP-4, it is around 1.75 nmol/L. nih.govnih.gov The potency against the rat enzyme is similarly high, with an IC50 value of approximately 0.29 nM. medchemexpress.comcaymanchem.commedchemexpress.com This potent inhibition is a key characteristic of its action as an antidiabetic agent. abmole.com
The selectivity of teneligliptin for DPP-4 over other related enzymes, such as DPP-8 and DPP-9, is a critical feature. It shows a significantly lower affinity for these other enzymes, with IC50 values for human DPP-8 and DPP-9 being over 160 times higher than for DPP-4, underscoring its high selectivity. caymanchem.comnih.gov
Table 1: Comparative IC50 Values of Teneligliptin for DPP Enzymes
| Enzyme Target | Species | IC50 Value (nM) | Reference |
|---|---|---|---|
| DPP-4 | Human (recombinant) | 0.889 | nih.govnih.gov |
| DPP-4 | Human (plasma) | 1.75 | nih.govnih.gov |
| DPP-4 | Rat | 0.29 | medchemexpress.comcaymanchem.commedchemexpress.com |
| DPP-8 | Human | 260 | caymanchem.com |
| DPP-9 | Human | 540 | caymanchem.com |
Cell-based assays have further elucidated the pharmacological effects of teneligliptin beyond simple enzyme inhibition, revealing its impact on various cellular processes relevant to diabetes and its complications.
Primary Mouse Cardiomyocytes : In primary mouse cardiomyocytes subjected to high glucose conditions, teneligliptin has been shown to prevent the activation of the NLRP3 inflammasome, a key component of the inflammatory response, thereby protecting the heart cells from injury. medchemexpress.com
INS-1 and Human 1.1b4 Beta Cells : In the rat insulinoma INS-1 cell line and human 1.1b4 pancreatic beta cells, teneligliptin demonstrates protective effects against glucotoxicity. medchemexpress.comresearchgate.net Under high glucose conditions, it prevents mitochondrial dysfunction, reduces beta-cell apoptosis (programmed cell death), and preserves insulin (B600854) secretion capabilities. medchemexpress.comresearchgate.net These effects are partly mediated by the activation of SIRT1, a protein involved in cellular health and metabolism. medchemexpress.comresearchgate.net
Human Umbilical Vein Endothelial Cells (HUVECs) : In HUVECs, which are used to model the lining of blood vessels, teneligliptin has shown protective effects against damage induced by high glucose. glpbio.cn It reduces oxidative stress, improves cell proliferation rates, and lessens endoplasmic reticulum stress, suggesting a potential role in protecting vascular health. researchgate.netglpbio.cn
Comparative Enzyme Inhibition Studies across Species (e.g., human, rat)
In Vivo Investigational Studies in Animal Models
Animal models of type 2 diabetes are essential for evaluating the efficacy and physiological effects of new therapeutic agents in a living organism before human trials.
In various rodent models of type 2 diabetes, such as Zucker fatty rats and db/db mice, teneligliptin has demonstrated significant efficacy in improving glycemic control. caymanchem.comnih.gov In Zucker fatty rats, repeated administration of teneligliptin reduced glucose excursions during an oral carbohydrate-loading test. nih.gov Furthermore, it led to a decrease in plasma levels of triglycerides and free fatty acids under non-fasting conditions. nih.govtandfonline.com These findings are consistent with the effects observed for other DPP-4 inhibitors in similar animal models. nih.gov
The progressive loss of pancreatic beta-cell function and mass is a hallmark of type 2 diabetes. nih.gov Preclinical studies suggest that DPP-4 inhibitors may help preserve beta-cell health. In spontaneously type 2 diabetic rats, long-term administration of teneligliptin was found to increase the pancreatic β-cell volume density and enhance insulin secretion. medchemexpress.com While direct studies on teneligliptin's effect on beta-cell proliferation are part of a broader research area, other DPP-4 inhibitors have been shown to protect beta-cells by reducing apoptosis and promoting their proliferation and differentiation in animal models. nih.govresearchgate.net These protective effects on pancreatic islets are crucial for maintaining long-term glucose homeostasis. mdpi.com
Diabetic neuropathy is a common and debilitating complication of diabetes. researchgate.net Preclinical research indicates that teneligliptin exerts neuroprotective effects. In animal models of neuropathic pain, including those with diabetes, teneligliptin has been shown to significantly reduce pain hypersensitivity. researchgate.netmdpi.com The mechanism behind this effect appears to involve the suppression of neuroinflammation and the reduction of oxidative stress within the nervous system. mdpi.commdpi.com Studies have shown it can reduce the activation of spinal astrocytes and microglial cells, which are immune cells in the central nervous system that contribute to chronic pain states. mdpi.commdpi.com
Cardiovascular Research Applications in Preclinical Models
Teneligliptin hydrobromide hydrate (B1144303) has been the subject of extensive preclinical research to elucidate its potential cardiovascular effects. Studies in various animal models have demonstrated its multifaceted protective mechanisms beyond glycemic control.
In a mouse model of diabetic cardiomyopathy induced by streptozotocin, teneligliptin administration attenuated myocardial hypertrophy and injury. medchemexpress.comnih.gov This was associated with the inhibition of the NLRP3 inflammasome, a key component of the inflammatory response. medchemexpress.comnih.gov The compound was shown to reduce the levels of myocardial damage markers, suggesting a direct cardioprotective effect. nih.gov Further in vitro experiments using primary mouse cardiomyocytes treated with high glucose confirmed that teneligliptin prevents the activation of the NLRP3 inflammasome and subsequent cellular injury by increasing the phosphorylation of AMPK. medchemexpress.commedchemexpress.com
Teneligliptin has also been investigated for its effects on endothelial function. In rat cardiac microvascular endothelial cells subjected to hypoxia/reoxygenation, teneligliptin protected against cell injury by suppressing the production of reactive oxygen species (ROS). medchemexpress.commedchemexpress.com Additionally, in H9c2 cells, a rat cardiac myoblast cell line, teneligliptin prevented doxorubicin-induced inflammation and apoptosis. medchemexpress.commedchemexpress.com
The anti-inflammatory properties of teneligliptin have been observed in different in vitro models. dovepress.com It has been shown to promote a shift from the pro-inflammatory M1 macrophage phenotype towards the anti-inflammatory M2 phenotype. dovepress.com This modulation of macrophage polarization, coupled with a decrease in hyperglycemia-induced endothelial inflammation, suggests a broad anti-inflammatory capacity. dovepress.com Furthermore, teneligliptin has been found to scavenge hydroxyl radicals in cell-free assays and reduce markers of oxidative stress in a diabetic rat model. caymanchem.com
Studies in Zucker fatty rats, a model of obesity and insulin resistance, have shown that teneligliptin improves post-meal hyperglycemia. moph.go.th In spontaneously type 2 diabetic rats, long-term administration of teneligliptin was found to ameliorate diabetic polyneuropathy. medchemexpress.com
The collective evidence from these preclinical studies highlights the potential of teneligliptin to exert beneficial cardiovascular effects through various mechanisms, including anti-inflammatory, antioxidant, and direct cellular protective actions. nih.govwindows.net
Pharmacokinetic and Drug Metabolism Investigations in Research Animals
Oral Bioavailability and Systemic Exposure Characterization in Rodents and Non-Human Primates
The pharmacokinetic profile of teneligliptin has been characterized in several animal species, demonstrating good oral absorption and systemic exposure.
In rats, oral administration of teneligliptin resulted in rapid absorption, with the time to reach maximum plasma concentration (tmax) occurring between 0.75 and 0.88 hours. ijpscr.info The oral bioavailability in rats has been reported to be in the range of 43% to 86%. researchgate.netsci-hub.se Specifically, the absorption rate calculated from the ratio of the area under the curve (AUC) of total radioactivity after oral and intravenous administration was approximately 79.0% in rats. pmda.go.jp Following a single oral dose of [14C] teneligliptin in Sprague-Dawley rats, the radioactivity was predominantly distributed to the kidney and liver. ijpscr.inforesearchgate.net
In monkeys, the absorption rate was found to be around 71.0%. pmda.go.jp Pharmacokinetic studies have indicated an excellent profile in both rats and monkeys. medchemexpress.commedchemexpress.com After a single oral dose in male monkeys, a significant prolongation in the QT and QTc intervals was observed at a high dose. pmda.go.jp
The plasma protein binding of teneligliptin has been reported to be between 78% and 80%. researchgate.netscirp.org The elimination of [14C] teneligliptin from tissues with high dipeptidyl peptidase-4 (DPP-4) activity, such as the kidney, liver, and lung, was slower in wild-type rats compared to DPP-4-deficient rats, suggesting that the high binding affinity of teneligliptin for DPP-4 influences its tissue distribution. researchgate.net
Pharmacokinetic Parameters of Teneligliptin in Research Animals
| Species | Bioavailability | tmax (hours) | Key Findings |
|---|---|---|---|
| Rats | 43-86% researchgate.netsci-hub.se | 0.75-0.88 ijpscr.info | Rapid absorption; predominant distribution to kidney and liver. ijpscr.inforesearchgate.net |
| Monkeys | ~71% pmda.go.jp | - | Excellent pharmacokinetic profile. medchemexpress.commedchemexpress.com |
Assessment of Metabolic Pathways and Enzyme Interactions (e.g., CYP450)
The metabolism of teneligliptin is primarily mediated by hepatic enzymes. The main enzymes responsible for its metabolism are cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), with both contributing almost equally. ijpscr.inforjptonline.org To a lesser extent, CYP2D6 and FMO1 are also involved. simsrc.edu.in
In vitro studies have shown that teneligliptin is a weak inhibitor of CYP2D6, CYP3A4, and FMO. scirp.orgtandfonline.com However, it does not exhibit inhibitory effects on other major CYP isozymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C8/9, CYP2C19, and CYP2E1. scirp.orgtandfonline.com Furthermore, teneligliptin does not induce the expression of CYP1A2 or CYP3A4. scirp.orgtandfonline.com
The metabolism of teneligliptin results in the formation of several metabolites, with teneligliptin sulfoxide (B87167) being the main one. frontiersin.org The drug undergoes both metabolism and renal excretion. ijpscr.info A mass balance study with radiolabeled teneligliptin showed that approximately 45.4% of the dose was excreted in the urine and 46.5% in the feces. scirp.org
Studies investigating drug-drug interactions have shown that co-administration with ketoconazole, a potent inhibitor of CYP3A4, resulted in a less than two-fold increase in the Cmax and AUC of teneligliptin, which was not considered clinically significant. simsrc.edu.in No clinically relevant pharmacokinetic interactions were observed when teneligliptin was co-administered with metformin (B114582), pioglitazone, or glimepiride. scirp.orgsimsrc.edu.in
Metabolic Profile of Teneligliptin
| Metabolizing Enzymes | Primary | Secondary |
|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4 ijpscr.inforjptonline.org | CYP2D6 simsrc.edu.in |
| Flavin-containing Monooxygenase (FMO) | FMO3 ijpscr.inforjptonline.org | FMO1 simsrc.edu.in |
Table of Compounds
| Compound Name |
|---|
| Teneligliptin hydrobromide hydrate |
| Metformin |
| Pioglitazone |
| Glimepiride |
| Ketoconazole |
| Doxorubicin |
Structure Activity Relationship Sar and Molecular Design of Teneligliptin Hydrobromide Hydrate
Elucidation of Key Structural Motifs for Dipeptidyl Peptidase-4 (DPP-4) Binding and Inhibition
The efficacy of Teneligliptin (B1682743) as a DPP-4 inhibitor is intrinsically linked to its unique molecular architecture, which facilitates strong and specific interactions with the active site of the DPP-4 enzyme. The DPP-4 active site is comprised of several key pockets, including the S1, S2, and a notable S2-extensive subsite. The interaction of an inhibitor with these pockets is crucial for its inhibitory activity. nih.govresearchgate.net
Teneligliptin's structure features a distinctive "J-shaped" anchor-lock domain, which contributes significantly to its high potency. nih.govfrontiersin.org This J-shape allows the molecule to fit snugly into the binding site. A key component of Teneligliptin is its prolylthiazolidine core, which serves as a proline mimetic, a common feature in many DPP-4 inhibitors that interact with the S1 pocket. vetmeduni.ac.atbrieflands.com The thiazolidine (B150603) moiety of teneligliptin specifically binds to the hydrophobic S1 pocket. nih.gov
The molecule's five-ring structure is another critical element. nih.gov This pentacyclic system facilitates multiple points of contact with the enzyme. Notably, Teneligliptin engages with the S1, S2, and the S2-extensive subsites of DPP-4. nih.govresearchgate.net The interaction with the S2-extensive subsite, in particular, is thought to contribute to its enhanced potency compared to some other gliptins. nih.govfrontiersin.org The pyrazole (B372694) ring within the structure participates in π-cation interactions with key amino acid residues like Arg358 and Tyr666, engaging both the S1 and S2 pockets of the enzyme. mdpi.com
Furthermore, the binding of Teneligliptin induces a conformational change in the DPP-4 active site, specifically involving the rotation of the Arg358 residue. vetmeduni.ac.at This induced fit allows for optimal hydrophobic interactions within the extended S2 pocket. vetmeduni.ac.at The presence of a secondary amine in Teneligliptin allows it to form crucial hydrogen bonds within the active site. vetmeduni.ac.at These multiple, strong interactions, including hydrogen bonds and hydrophobic contacts, result in a stable and potent inhibition of the DPP-4 enzyme. nih.govvetmeduni.ac.at In fact, Teneligliptin has demonstrated approximately five times higher activity than sitagliptin (B1680988) due to these extensive interactions. nih.govresearchgate.net
Rational Design of Analogues for Targeted Research Applications
The understanding of Teneligliptin's SAR has paved the way for the rational design of analogues for various research purposes. By modifying specific structural motifs, scientists can probe the roles of different parts of the molecule in DPP-4 binding and inhibition, as well as develop tools for further pharmacological studies.
One area of analogue design focuses on modifying the heterocyclic scaffolds of the molecule. Research has shown that various scaffolds, such as pyrazolopyrimidine, tetrahydro pyridopyrimidine, and quinazoline (B50416) motifs, can be utilized to create potent DPP-4 inhibitors. nih.gov The substitution of atoms like fluorine, chlorine, and bromine on these scaffolds has been shown to potentially increase the inhibitory potential of the compounds. nih.gov
For instance, the development of dual pharmacophore DPP-4 inhibitors is an active area of research. nih.gov This involves combining the key binding features of Teneligliptin with other pharmacophores to potentially enhance activity or introduce additional pharmacological properties. The synthesis of derivatives with different side chains or altered ring systems allows for a systematic exploration of the chemical space around the core Teneligliptin structure.
Another important application of analogue design is the creation of intermediates for the synthesis of DPP-4 inhibitors. For example, L-Orinithine lactam hydrochloride is a synthetic intermediate that can be used in the synthesis of various DPP-4 inhibitors. medchemexpress.com By designing and synthesizing a library of analogues, researchers can conduct comprehensive SAR studies to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. These analogues serve as valuable tools to further refine our understanding of the molecular determinants of DPP-4 inhibition.
Computational Chemistry Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), molecular docking)
Computational chemistry has become an indispensable tool in the study of SAR for compounds like Teneligliptin. nih.govspirochem.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide valuable insights into the interactions between inhibitors and their target enzymes, guiding the design of more potent and selective molecules. rsc.orgmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For Teneligliptin, docking studies have been crucial in visualizing its binding mode within the DPP-4 active site. rsc.orgmdpi.com These studies have confirmed the importance of interactions with the S1, S2, and S2-extensive subsites and have helped to elucidate the role of specific amino acid residues in the binding pocket. nih.govresearchgate.net Docking simulations can also be used to predict the binding affinities of newly designed analogues, allowing for a virtual screening of compounds before they are synthesized in the lab. biorxiv.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jddtonline.info By analyzing a set of known DPP-4 inhibitors, including Teneligliptin and its analogues, QSAR models can identify the key physicochemical properties that are critical for inhibitory potency. rsc.orgresearchgate.net These properties can include electronic, steric, and hydrophobic parameters. The resulting QSAR equations can then be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process. jddtonline.infoscirp.org
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For DPP-4 inhibitors, pharmacophore models have been developed based on the structures of known potent compounds. rsc.org These models highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for effective binding to the DPP-4 active site. rsc.org
Together, these computational approaches provide a powerful framework for understanding the SAR of Teneligliptin and for the rational design of new and improved DPP-4 inhibitors. They allow researchers to prioritize synthetic efforts, reduce the number of compounds that need to be tested experimentally, and ultimately accelerate the development of new therapeutic agents.
Investigational Studies with Deuterium-Labeled Teneligliptin Hydrobromide Hydrate (B1144303) Analogues (e.g., Teneligliptin D8)
Deuterium-labeled analogues of drugs, such as Teneligliptin-D8, are valuable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. veeprho.commedchemexpress.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium can alter the metabolic profile of a drug without significantly changing its fundamental chemical properties or pharmacological activity. nih.gov
The primary application of deuterated analogues like Teneligliptin-D8 is as internal standards in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). veeprho.comnih.govtandfonline.com The use of a deuterated internal standard improves the accuracy and precision of quantifying the parent drug in biological samples like plasma. veeprho.comgrafiati.com This is because the deuterated analogue has a slightly higher molecular weight but behaves almost identically to the non-deuterated drug during extraction and chromatographic separation, allowing for more reliable measurements. nih.gov
Beyond their use as internal standards, investigational studies with deuterated compounds can provide insights into a drug's metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." researchgate.net This means that metabolic reactions involving the cleavage of a C-D bond may proceed at a slower rate than those involving a C-H bond. By strategically placing deuterium atoms at sites of metabolism on the Teneligliptin molecule, researchers can investigate the metabolic pathways of the drug and potentially develop analogues with improved metabolic stability. nih.govresearchgate.net
Teneligliptin-D8, where eight hydrogen atoms have been replaced by deuterium, is commercially available for research purposes. veeprho.comscbt.com Its IUPAC name is ((2S, 4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl-2, 2, 3, 3, 5, 5, 6, 6-d8)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone. veeprho.com Other deuterated versions, such as Teneligliptin-d4 and Teneligliptin-d5, are also available for research applications. medchemexpress.commedchemexpress.com These labeled compounds are crucial for conducting precise pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, contributing to a deeper understanding of Teneligliptin's disposition in the body. veeprho.com
Synthetic Methodologies and Chemical Process Development for Teneligliptin Hydrobromide Hydrate Research
Chemo-Enzymatic and Stereoselective Synthesis Strategies
The molecular structure of Teneligliptin (B1682743) contains multiple chiral centers, making stereoselective synthesis a cornerstone of its production. The primary goal is to produce the desired (2S,4S) diastereomer with high selectivity, as other isomers, such as the (R)-isomer, are considered impurities. pharmaffiliates.com
Research has focused on linear synthetic routes starting from readily available chiral precursors. researchgate.netresearchgate.net A common starting material is L-hydroxyproline, a naturally occurring chiral amino acid. patsnap.commdpi.com The synthesis involves several key stereocontrolled steps:
Stereoselective Nucleophilic Substitution: One prominent strategy involves a stereoselective SN2-type nucleophilic substitution reaction. In this approach, a reactive nosyl derivative of an L-proline ester is reacted with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. researchgate.netnih.gov This reaction is critical for establishing the correct stereochemistry at one of the chiral centers.
Asymmetric Aldol (B89426) Reactions: The key C-C bond formation to create the prolinol backbone can be achieved via asymmetric aldol reactions. This method uses an enantiopure N-protected iminoglycinate and a chiral auxiliary to control the absolute configuration of the newly formed stereocenters, leading to the desired (2S,3S) configuration in the product. beilstein-journals.org
Reductive Amination: The coupling of the piperazine (B1678402) moiety with the pyrrolidine (B122466) ring is often accomplished through a reductive amination step. For instance, N-protected (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate is reacted with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate (B1210297) in the presence of a reducing agent like sodium triacetoxyborohydride. google.com
While specific chemo-enzymatic steps are not widely detailed in the primary literature for the main synthetic pathway, the use of enzymes for creating chiral building blocks or for selective deprotection steps represents a potential area for green chemistry improvements in pharmaceutical synthesis. The development of these routes relies heavily on controlling reaction conditions to achieve high diastereoselectivity.
Table 1: Key Stereoselective Reactions in Teneligliptin Synthesis
| Reaction Type | Key Reagents & Precursors | Purpose | Reference |
|---|---|---|---|
| Asymmetric Aldol Reaction | Enantiopure N-protected iminoglycinate, Chiral auxiliary | Establishes (2S,3S) stereochemistry in the prolinol backbone. | beilstein-journals.org |
| Stereoselective SN2 Substitution | Reactive nosyl derivative of L-proline ester, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | Creates the C-N bond with correct stereochemistry. | researchgate.netnih.gov |
| Reductive Amination | N-protected 4-oxo-pyrrolidine derivative, Piperazine derivative, Sodium triacetoxyborohydride | Couples the two main heterocyclic fragments. | google.com |
Crystallization Techniques for High Purity Research Material
Achieving the high purity required for research-grade material, often exceeding 99.7%, relies heavily on effective crystallization and purification techniques. google.comgoogle.com The final step in the synthesis is typically the formation of the hemipenta hydrobromide hydrate (B1144303) salt, followed by purification. allfordrugs.com
Various solvent systems have been developed for the crystallization and recrystallization of Teneligliptin hydrobromide hydrate. The choice of solvent is critical for selectively precipitating the desired product while leaving impurities in the solution.
Commonly used methods and solvents include:
Single-Solvent Crystallization: Methanol (B129727) has been identified as an effective solvent for crystallizing Teneligliptin 2.5 hydrobromide hydrate. The process involves heating the compound in methanol to achieve dissolution, followed by cooling to induce crystallization. google.comgoogle.com
Solvent/Anti-Solvent Method: This technique is widely employed for purification. A solution of the compound in a good solvent is treated with an anti-solvent in which it is poorly soluble, causing the pure product to precipitate. google.comgoogle.com
Mixed Solvent Systems: Several mixed solvent systems are used for recrystallization to obtain the pure product. These mixtures are carefully chosen to optimize yield and purity. google.comgoogleapis.com
Table 2: Solvent Systems for Crystallization of Teneligliptin Hydrobromide Hydrate
| Solvent/System | Purpose | Reference |
|---|---|---|
| Methanol | Primary crystallization | google.comgoogle.com |
| Methanol / n-Butanol | Crystallization | google.comgoogle.com |
| N,N-dimethyl formamide (B127407) (DMF) / Tetrahydrofuran (THF) | Crystallization | google.comgoogle.com |
| N,N-dimethyl acetamide (B32628) / Tetrahydrofuran (THF) | Crystallization | google.comgoogle.com |
| Methanol / Water / Acetone | Recrystallization for purification | google.comgoogleapis.com |
| Isopropanol (IPA) / Water | Recrystallization for purification | googleapis.com |
| Ethanol | Recrystallization for purification | google.comgoogleapis.com |
To further enhance purity, the solution may be treated with activated charcoal or filtered through a celite bed to remove colored impurities and particulate matter before crystallization. google.comgoogle.com The final product can also be micronized or milled to achieve a specific particle size distribution suitable for further applications. google.comgoogleapis.com
Impurity Profiling and Control in Research-Grade Synthesis
The control of impurities is a critical aspect of chemical process development. Impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product. researchgate.net The use of certain intermediates can lead to high levels of impurities that are challenging to remove in later stages. googleapis.comgoogleapis.com
Impurity Profiling: A robust analytical method is essential for identifying and quantifying any impurities. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for the impurity profiling of Teneligliptin hydrobromide hydrate. researchgate.netdntb.gov.ua These methods are designed to separate the main compound from all potential process-related and degradation impurities.
Forced degradation studies are conducted under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method. ajptr.com Studies have shown that the molecule is particularly sensitive to oxidative stress. researchgate.net
Common Impurities and Control Strategies:
Process-Related Impurities: These include diastereomers (like the R-isomer), unreacted starting materials, and by-products from side reactions. pharmaffiliates.comresearchgate.net Control is achieved by optimizing reaction conditions (temperature, stoichiometry, reaction time) and developing efficient purification steps, such as the crystallization techniques described previously. researchgate.netnih.gov
Degradation Impurities: These form due to the decomposition of the drug substance. For example, oxidation can lead to specific degradation products. researchgate.net Control involves careful handling and storage of the material and ensuring the synthesis process avoids harsh conditions that could cause degradation.
Table 3: Impurity Control and Analysis
| Aspect | Method/Strategy | Details | Reference |
|---|---|---|---|
| Analysis | RP-HPLC with UV/PDA Detector | Gradient elution using a C18 column to separate impurities. | researchgate.netdntb.gov.ua |
| Identification | Forced Degradation Studies | Exposure to acid, base, peroxide, heat, and light to identify potential degradants. | ajptr.com |
| Control | Reaction Optimization | Fine-tuning of reaction parameters to minimize side-product formation. | researchgate.netnih.gov |
| Removal | Recrystallization | Use of specific solvent systems to purge impurities from the final product. | google.comgoogle.comgoogleapis.com |
Development of Robust Synthetic Routes for Scalable Research Applications
For a compound to be viable for extensive research, its synthetic route must be robust, cost-effective, and scalable. The goal is to move from laboratory-scale (grams) to multi-kilogram production without compromising yield or purity. researchgate.net
Several industrially feasible processes have been designed for Teneligliptin hydrobromide hydrate. google.comgoogleapis.com The key features of these scalable routes include:
Cost-Effectiveness: Avoiding expensive reagents and complex, time-consuming procedures. researchgate.net The use of commercially available and low-cost starting materials is prioritized. researchgate.netresearchgate.net
Improved Reaction Conditions: An important development for scalability has been the replacement of aqueous hydrobromic acid (48% HBr) with HBr in acetic acid for the final deprotection and salt formation step. This modification offers several advantages for industrial-scale production:
Allows the reaction to be conducted at lower temperatures (58-65°C) compared to the higher temperatures (75-90°C) required for aqueous HBr. google.com
Results in a simpler, more eco-friendly process. google.comgoogleapis.com
Provides the final product with high polymorphic purity. google.comgoogleapis.com
These developments ensure that large quantities of high-purity Teneligliptin hydrobromide hydrate can be reliably produced for advanced research applications.
Advanced Analytical Methodologies for Teneligliptin Hydrobromide Hydrate Research
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for the analysis of Teneligliptin (B1682743) hydrobromide hydrate (B1144303), providing powerful tools for separating the active pharmaceutical ingredient (API) from impurities and formulation excipients. hrpub.org Various chromatographic techniques, including HPLC, LC-MS, UPLC, and HPTLC, have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the most widely used technique for the routine analysis and stability testing of Teneligliptin hydrobromide hydrate. ajptr.comjpsbr.org These methods are valued for their accuracy, precision, and robustness. Development involves optimizing chromatographic conditions such as the column, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation. Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. utu.ac.inajptr.com
Several RP-HPLC methods have been successfully developed and validated. A common approach involves using a C18 column with a mobile phase consisting of a buffer (like phosphate (B84403) buffer) and an organic modifier (such as methanol (B129727) or acetonitrile). ajptr.comijpsr.comejbps.com Detection is typically carried out using a UV detector at a wavelength where the drug exhibits maximum absorbance, such as 246 nm or 270 nm. ajptr.comjpsbr.org
Validation studies confirm the linearity, precision, accuracy, and specificity of these methods. For instance, a method might demonstrate linearity over a concentration range of 10-30 µg/mL with a correlation coefficient (R²) of 0.999. ijpsr.com Accuracy is often confirmed through recovery studies, with results typically falling within 98-102%. jpsbr.orgijpsr.com The precision is demonstrated by low relative standard deviation (%RSD) values (less than 2%) for repeated measurements. ijpsr.com
Table 1: Examples of Developed HPLC Methods for Teneligliptin Hydrobromide Hydrate
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Column | Prontosil C18 (250x4.6mm, 5µm) ijpsr.com | Kromasil 100-5-C18 ajptr.com | Shisedo C18 (250mm x 4.6mm, 5µm) jpsbr.org | Phenomenex Kinetex C18 (250 x 4.6 mm) ijpsr.com |
| Mobile Phase | Acetonitrile (B52724): 3.5 pH KH₂PO₄ buffer (60:40 v/v) ijpsr.com | pH 5.5 phosphate buffer: Methanol (75:25 v/v) ajptr.com | Acetonitrile: Methanol: Water (30:40:30 v/v/v) jpsbr.org | Methanol: Acetonitrile: KH₂PO₄ buffer pH 4.6 (40:20:40 v/v/v) ijpsr.com |
| Flow Rate | 1.0 mL/min ijpsr.com | 1.2 mL/min ajptr.com | 1.0 mL/min jpsbr.org | 1.0 mL/min ijpsr.com |
| Detection (λ) | 227 nm ijpsr.com | 270 nm ajptr.com | 246 nm jpsbr.org | 246 nm ijpsr.com |
| Retention Time | 2.37 min ijpsr.com | 2.51 min ajptr.com | Not Specified | 3.3 min ijpsr.com |
| Linearity Range | 10-30 ppm ijpsr.com | 80-120 µg/ml ajptr.com | 50-300 µg/ml jpsbr.org | 2-10 µg/mL ijpsr.com |
| Correlation (R²) | 0.999 ijpsr.com | Not Specified | 0.9992 jpsbr.org | 0.9915 ijpsr.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis
For the identification and structural characterization of unknown impurities and degradation products, the coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool. rjptonline.org This technique provides high sensitivity and selectivity, allowing for the detection of trace-level compounds. hrpub.org
In a typical workflow, impurities in a Teneligliptin bulk drug sample are first detected using an HPLC or UPLC method. rjptonline.org These impurities are then isolated using preparative HPLC. The isolated substances are subsequently analyzed by LC-MS/MS. This analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for elucidating the structure of the impurity. rjptonline.orgd-nb.info For example, LC-MS/MS analysis using a C18 column with a mobile phase of methanol and ammonium (B1175870) formate (B1220265) has been used to identify three key impurities in Teneligliptin. rjptonline.org The mass spectrometer conditions, such as the scan range (e.g., m/z 50 to 500), are optimized to capture relevant mass data. rjptonline.org
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, primarily in terms of speed, resolution, and solvent consumption. growingscience.com By using columns with smaller particle sizes (typically under 2 µm), UPLC systems can operate at higher pressures, leading to much faster analysis times without compromising separation efficiency. rjpbcs.com
UPLC methods have been developed for the quantification of Teneligliptin, often for stability-indicating assays and the analysis of combination drug products. nih.govacs.org For instance, a stability-indicating UPLC method was developed using a Thermo Hypersil C18 column (50 × 2.1 mm, 1.9μm) with a mobile phase of pH 2.5 orthophosphoric acid buffer and acetonitrile (85:15 v/v) at a flow rate of 0.3 mL/min. rjpbcs.com Another method for a combination product used an X-Bridge C18 column (100 mm × 3.5 mm, 2.1 mm) with a flow rate of just 0.2 mL/min, highlighting the economic and environmental benefits of the technique. nih.govacs.org These rapid methods are particularly valuable in quality control environments where high sample throughput is required.
Table 2: UPLC Method Parameters for Teneligliptin Analysis
| Parameter | Method 1 rjpbcs.com | Method 2 nih.govacs.org |
|---|---|---|
| Column | Thermo Hypersil C18 (50x2.1mm, 1.9µm) | X-Bridge C18 (100mm x 3.5mm, 2.1mm) |
| Mobile Phase | pH 2.5 H₃PO₄ buffer: Acetonitrile (85:15 v/v) | Optimized for separation of two analytes |
| Flow Rate | 0.3 mL/min | 0.2 mL/min |
| Detection (λ) | 248 nm | 248 nm |
| Run Time | 25 min | Not Specified |
High-Performance Thin-Layer Chromatography (HPTLC) for Screening
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for the screening and quantification of Teneligliptin hydrobromide hydrate. utu.ac.in It offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. The method involves spotting the sample on a high-performance plate (e.g., silica (B1680970) gel 60 F254), developing the plate in a chamber with a suitable mobile phase, and quantifying the separated spots using a densitometric scanner. utu.ac.inwjpps.com
A stability-indicating HPTLC method was developed using a mobile phase of butanol: water: glacial acetic acid (6:2:2 v/v/v), which successfully separated Teneligliptin (Rf value of 0.65) from its degradation products. utu.ac.in Another method for simultaneous estimation with a different drug used a mobile phase of Toluene:Methanol (7:3 v/v). wjpps.com Densitometric scanning is performed at a wavelength of maximum absorbance, such as 245 nm or 230 nm. utu.ac.inwjpps.com Validation of HPTLC methods includes assessing linearity, which has been demonstrated in ranges like 250-1250 ng/band, with correlation coefficients (r²) of 0.998. utu.ac.in
Table 3: HPTLC Method Parameters for Teneligliptin Analysis
| Parameter | Method 1 utu.ac.in | Method 2 wjpps.com | Method 3 scispace.com |
|---|---|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum plates | Silica gel 60 F₂₅₄ TLC aluminum plates | HPTLC system with winCATS software |
| Mobile Phase | Butanol: Water: Glacial Acetic Acid (6:2:2 v/v/v) | Toluene: Methanol (7:3 v/v) | Benzene and Methanol based |
| Detection (λ) | 245 nm | 230 nm | 237 nm |
| Rf Value | 0.65 | 0.45 | 0.63 |
| Linearity Range | 250-1250 ng/band | Not Specified | 4-28 ng/band |
| Correlation (R²) | 0.998 | > 0.995 | Not Specified |
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are fundamental in the analysis of Teneligliptin, providing information for both quantitative determination and structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination
UV-Visible spectroscopy is a simple, rapid, and cost-effective method for the quantitative determination of Teneligliptin hydrobromide hydrate in bulk and pharmaceutical dosage forms. scispace.comajpaonline.com The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ajpaonline.com
To determine the concentration, a standard solution of Teneligliptin is scanned across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). scispace.com The λmax for Teneligliptin varies slightly depending on the solvent used. For example, a λmax of 267.2 nm was reported using Dimethyl Sulphoxide (DMSO) as the solvent, while a λmax of 244 nm was found using distilled water, and 246 nm was observed in methanol. scispace.comajpaonline.comrjptonline.org Once the λmax is established, a calibration curve is prepared by measuring the absorbance of several standard solutions of known concentrations. scispace.com This curve is then used to determine the concentration of unknown samples. These methods are validated for linearity, with high correlation coefficients (e.g., 0.999) confirming a strong linear relationship over concentration ranges like 20-100 µg/ml. scispace.com
Table 4: UV-Vis Spectroscopic Parameters for Teneligliptin Analysis | Parameter | Method 1 scispace.com | Method 2 ajpaonline.com | Method 3 rjptonline.orgrjptonline.org | | :--- | :--- | :--- | | Solvent | Dimethyl Sulphoxide (DMSO) | Distilled Water | Methanol (MeOH) | | λmax | 267.2 nm | 244 nm | 246 nm | | Linearity Range | 20-100 µg/ml | 10-50 µg/ml | 10-50 µg/ml | | Correlation (R²) | 0.999 | 0.9994 | 0.9952 |
Immunoassays and Biochemical Assays for Biological Activity Measurement
Immunoassays and biochemical assays are fundamental tools for assessing the biological activity of Teneligliptin. These assays allow for the quantification of key biomarkers, providing insight into the drug's mechanism of action. By inhibiting the DPP-4 enzyme, Teneligliptin leads to an increase in the levels of active incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). bioscientifica.comnih.gov Measuring the concentration of these hormones is a direct way to evaluate the compound's efficacy.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique to detect and quantify substances such as peptides, proteins, antibodies, and hormones in biological samples. The assay relies on the high specificity of antibodies to target a specific antigen, in this case, incretin hormones. The principle typically involves immobilizing an antibody specific to the target hormone (e.g., GLP-1) onto a solid surface (a microplate well). The sample containing the hormone is then added, allowing the hormone to bind to the antibody. A second, enzyme-linked antibody that also recognizes the hormone is introduced, creating a "sandwich" with the hormone in the middle. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal, usually a color change, which is proportional to the amount of hormone present in the sample.
In the context of Teneligliptin research, ELISA is a crucial method for demonstrating the drug's primary pharmacodynamic effect. By inhibiting DPP-4, Teneligliptin prevents the rapid degradation of GLP-1 and GIP, leading to higher circulating levels of these active hormones. bioscientifica.comnih.gov Researchers can quantify this increase by comparing incretin levels in plasma or serum samples from subjects before and after treatment with Teneligliptin.
Several studies have employed ELISA kits to measure changes in incretin concentrations following Teneligliptin administration. For instance, research on diet-induced obese mice utilized a specific GLP-1 assay kit to measure total plasma GLP-1 concentrations. spandidos-publications.com The findings from such studies provide direct evidence of Teneligliptin's mechanism of action. In one study, the administration of Teneligliptin resulted in a notable increase in plasma GLP-1 levels compared to the control group, confirming the compound's inhibitory effect on DPP-4 in vivo. spandidos-publications.com Significant elevations of both fasting and postprandial active GLP-1 and postprandial active GIP levels have been observed in human studies as well. researchgate.net
The data below, derived from a preclinical study, illustrates the typical findings from such an assay.
Table 1: Effect of Teneligliptin on Plasma GLP-1 Concentration in a Preclinical Model
| Treatment Group | Plasma GLP-1 Concentration (pg/mL) | Statistical Significance (p-value) |
|---|---|---|
| Control | 15.2 ± 1.3 | N/A |
| Teneligliptin Group 1 | 20.1 ± 2.4 | <0.05 vs. Control |
| Teneligliptin Group 2 | 19.8 ± 1.9 | <0.05 vs. Control |
Data adapted from a study on diet-fed ob/ob mice. spandidos-publications.com Values are presented as mean ± standard deviation. The increased plasma GLP-1 concentration in the Teneligliptin-treated groups demonstrates the compound's biological activity.
These quantitative results obtained through ELISA are essential for characterizing the efficacy of DPP-4 inhibitors like Teneligliptin hydrobromide hydrate. They confirm the drug's ability to modulate the incretin system, which is central to its therapeutic effects on glucose metabolism. abcam.com
Emerging Research Frontiers for Teneligliptin Hydrobromide Hydrate
Investigation of Novel Molecular Targets Beyond Dipeptidyl Peptidase-4 (DPP-4)
While the primary mechanism of teneligliptin (B1682743) involves the competitive inhibition of DPP-4, with IC50 values of approximately 1 nmol/L, research is beginning to explore its effects on other molecular pathways. researchgate.net These investigations aim to uncover secondary targets that may contribute to the drug's observed pleiotropic effects.
Recent studies suggest that teneligliptin may influence pathways related to inflammation and oxidative stress. For instance, teneligliptin has been shown to inhibit NADPH oxidase 4 and the NLRP3 inflammasome, which are key players in the formation of reactive oxygen species and inflammation. nih.gov Furthermore, it has been observed to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov The compound's unique chemical structure is also thought to be responsible for its ability to scavenge hydroxyl radicals. dovepress.com
Mechanistic Studies on Pleiotropic Effects in Non-Metabolic Disease Models
The pleiotropic, or non-glycemic, effects of teneligliptin are a growing area of interest. researchgate.net These effects are being studied in various non-metabolic disease models, revealing potential therapeutic applications beyond diabetes.
In models of cardiovascular disease, teneligliptin has demonstrated protective effects. It has been shown to improve endothelial dysfunction and prevent atherosclerosis by suppressing the expression of monocyte chemoattractant protein-1 and the production of pro-inflammatory cytokines. mdpi.com Studies have also indicated that teneligliptin can ameliorate diabetic cardiomyopathy by improving heart function and reducing markers of cardiomyocyte damage. nih.gov
In the context of neurological disorders, research has explored the antinociceptive effects of teneligliptin in models of neuropathic pain. mdpi.com These studies suggest that the compound may alleviate nerve damage-induced pain, opening new avenues for pain management. mdpi.com Furthermore, teneligliptin has been reported to have protective effects on neuronal cells. nih.gov
The anti-inflammatory properties of teneligliptin are also under investigation. It has been shown to inhibit inflammation signals in macrophages and attenuate hyperglycemia-induced endothelial inflammation. dovepress.com
Research on Combinatorial Pharmacological Strategies and Multi-Targeting Approaches
To enhance its therapeutic efficacy, teneligliptin is being investigated in combination with other drugs. springermedizin.de These combinatorial strategies aim to leverage synergistic effects to achieve better disease management.
In the context of diabetes, teneligliptin is often used as an add-on therapy with other oral antidiabetic agents like metformin (B114582) and sulfonylureas, or with insulin (B600854). springermedizin.deresearchgate.net Real-world studies have shown that these combinations lead to significant improvements in glycemic control. dovepress.com For example, a fixed-dose combination of teneligliptin and remogliflozin (B1679270) etabonate has been approved, which synergistically manages blood glucose levels. researchgate.net
The potential for combining teneligliptin with therapies for other conditions is also being explored. Its anti-inflammatory and cardiovascular protective effects make it a candidate for combination with drugs used to treat cardiovascular diseases and inflammatory conditions.
| Combination Therapy | Observed Effect | Study Population |
| Teneligliptin + Metformin | Significant reduction in HbA1c, FPG, and PPG. dovepress.com | Patients with Type 2 Diabetes |
| Teneligliptin + Metformin + Sulfonylureas | Significant reduction in HbA1c, FPG, and PPG. dovepress.com | Patients with Type 2 Diabetes |
| Teneligliptin + Insulin | Significant decrease in blood glucose parameters. springermedizin.de | Patients with Type 2 Diabetes |
| Teneligliptin + Remogliflozin etabonate | Synergistic management of blood glucose. researchgate.net | Patients with Type 2 Diabetes |
Application in High-Throughput Screening Libraries for Drug Discovery Research
High-throughput screening (HTS) is a key tool in modern drug discovery, allowing for the rapid testing of millions of compounds to identify potential new drugs. youtube.com Teneligliptin and its derivatives are included in various compound libraries used for HTS. medchemexpress.commedchemexpress.com
These libraries are screened against a wide range of biological targets to identify "hits"—compounds that show activity against a specific target. drugtargetreview.comresearchgate.net The inclusion of teneligliptin in these libraries allows researchers to explore its potential effects on a vast array of biological processes and to identify novel therapeutic applications. This approach is driven by functional activity rather than known binding modes, which can lead to the discovery of compounds with novel chemical structures and mechanisms of action. drugtargetreview.com The data generated from HTS is analyzed to identify patterns and pinpoint promising drug candidates. youtube.com
Advanced Preclinical Models for Translational Research
Translational research aims to bridge the gap between basic science and clinical applications. nih.gov Advanced preclinical models are crucial for this process, providing a platform to test the efficacy and safety of new drugs before they are tested in humans. univ-nantes.fr
A variety of animal models are used to study the effects of teneligliptin, including rat models of neuropathic pain and diabetic cardiomyopathy. nih.govmdpi.com These models allow researchers to investigate the drug's mechanisms of action and to evaluate its therapeutic potential in a setting that mimics human disease. frontiersin.org For instance, studies in Zucker fatty rats have been used to assess the effects of teneligliptin on postprandial hyperglycemia and dyslipidemia. researchgate.netrjdnmd.org
In addition to animal models, in vitro models, such as co-culture systems of endothelial cells and macrophages, are used to study the cellular and molecular effects of teneligliptin. dovepress.com These models are essential for understanding the drug's impact on specific cell types and pathways.
| Preclinical Model | Research Focus | Key Findings |
| Zucker Fatty Rats | Postprandial hyperglycemia and dyslipidemia. researchgate.netrjdnmd.org | Teneligliptin increased plasma GLP-1 and insulin levels, and reduced glucose, triglyceride, and free fatty acid excursions. researchgate.net |
| Streptozotocin-induced Diabetic Mice | Diabetic Cardiomyopathy. nih.gov | Teneligliptin alleviated myocardial hypertrophy, improved heart function, and reduced cardiomyocyte damage markers. nih.gov |
| Partial Sciatic Nerve Transection Rat Model | Neuropathic Pain. mdpi.com | Teneligliptin showed remarkable analgesic effects against neuropathic pain. mdpi.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial Inflammation. dovepress.comoncotarget.com | Teneligliptin attenuated hyperglycemia-induced endothelial inflammation. dovepress.com |
| 3T3-L1 Adipocytes | Uric Acid Metabolism. nih.gov | Teneligliptin decreased xanthine (B1682287) dehydrogenase expression. nih.gov |
Q & A
Basic Research Questions
What are the key pharmacological properties of MP-513 (hydrobromide hydrate) relevant to diabetes research?
MP-513 is a competitive, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor with high potency (IC₅₀ ≈ 1 nM for human and rat plasma DPP-4) and selectivity (>500-fold over DPP-8/9) . Its pharmacological profile includes oral bioavailability, glucose-dependent insulinotropic effects, and protective effects against hyperglycemia-induced β-cell damage via PRDX3 acetylation modulation . Researchers should validate its activity using recombinant DPP-4 assays and oral glucose tolerance tests (OGTT) in Zucker fatty rats (dose range: 0.03–1 mg/kg) .
How does the selectivity of MP-513 for DPP-4 over DPP-8/9 impact experimental design?
DPP-4 selectivity minimizes off-target effects, allowing researchers to isolate DPP-4-specific mechanisms in diabetes models. For in vitro studies, confirm selectivity using parallel assays: human DPP-4 (IC₅₀ ≈ 1 nM) vs. DPP-8 (IC₅₀ ≈ 260 nM) and DPP-9 (IC₅₀ ≈ 540 nM) . In vivo, use tissue-specific DPP-4 activity assays to rule out cross-reactivity. Selectivity data should guide dose selection to avoid confounding metabolic outcomes .
What in vitro models are suitable for assessing DPP-4 inhibition?
- Recombinant enzyme assays : Use purified human/rat DPP-4 (0.1–1 nM) with fluorogenic substrates (e.g., H-Gly-Pro-AMC) to determine IC₅₀ values .
- Plasma-based assays : Measure DPP-4 activity in human or rat plasma to mimic physiological conditions .
- Cell models : Use insulinoma cell lines (e.g., INS-1) to study incretin potentiation (GLP-1 stabilization) under high-glucose conditions .
Advanced Research Questions
How to design dose-response studies for MP-513 in Zucker fatty rats?
- Animal model : Zucker fatty rats (fa/fa) with established insulin resistance.
- Dosing regimen : Oral administration (0.03–1 mg/kg) pre-OGTT; monitor plasma glucose and active GLP-1 levels at 0, 30, 60, and 120 minutes .
- Endpoint analysis : Use non-linear regression to calculate ED₅₀ and compare with in vitro IC₅₀. Include DPP-4 activity assays in plasma and tissues to confirm target engagement .
How to resolve discrepancies in reported IC₅₀ values across studies?
Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source). Mitigate by:
- Standardizing assays : Use identical recombinant DPP-4 batches and substrate concentrations (e.g., 10 µM H-Gly-Pro-AMC) .
- Cross-validation : Compare IC₅₀ values across plasma-based and recombinant enzyme assays .
- Statistical rigor : Apply Bland-Altman analysis to assess inter-laboratory variability .
What are the best practices for stability-indicating methods in MP-513 formulations?
- Chromatographic conditions : Use RP-HPLC with C18 columns (e.g., Gemini C18), mobile phase (methanol:20 mM ammonium formate, 70:30 v/v), and UV detection at 225 nm .
- Forced degradation : Expose MP-513 to acid/alkali (0.1N HCl/NaOH), oxidative (3% H₂O₂), and thermal stress (60°C). Resolve degradation products with resolution >2.0 .
- Validation parameters : Include linearity (5–200 µg/mL, R² >0.999), accuracy (98–102%), and precision (RSD <2%) per ICH Q2(R1) .
How to optimize MP-513 combination therapies (e.g., with metformin) for synergistic effects?
- Experimental design : Use factorial designs to assess additive/synergistic glucose-lowering effects in diabetic rodent models .
- Pharmacokinetic integration : Stagger dosing (e.g., metformin at 150 mg/kg + MP-513 at 0.3 mg/kg) to align Tmax profiles .
- Mechanistic analysis : Quantify AMPK activation (metformin) and DPP-4 inhibition (MP-513) in hepatic and pancreatic tissues .
What advanced analytical strategies improve MP-513 impurity profiling?
- Hybrid DOE-AQbD : Apply Design of Experiments (DoE) to optimize RP-HPLC parameters (e.g., pH, organic modifier) and define the Method Operable Design Region (MODR) .
- Degradant identification : Use LC-MS/MS to characterize oxidative byproducts (e.g., sulfoxide derivatives) and validate with NMR .
- White Analytical Chemistry (WAC) : Prioritize eco-friendly solvents (e.g., ethanol) and minimize waste without compromising resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
